(7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane
Description
Properties
CAS No. |
656260-02-5 |
|---|---|
Molecular Formula |
C26H26O |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(7S)-7-(2-methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C26H26O/c1-27-24-15-9-8-14-23(24)26(21-12-6-3-7-13-21)22-16-18-25(26,19-17-22)20-10-4-2-5-11-20/h2-15,22H,16-19H2,1H3/t22?,25?,26-/m0/s1 |
InChI Key |
AOXKFFRCCWMURI-BOPKNSRXSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@@]2(C3CCC2(CC3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=CC=C1C2(C3CCC2(CC3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Strategies
Asymmetric Diels-Alder Reactions
The Diels-Alder reaction is a cornerstone for constructing bicyclo[2.2.1]heptane frameworks. For enantioselective synthesis, chiral Lewis acids or organocatalysts are employed:
Chiral Lewis Acid-Catalyzed Cycloaddition
Reference demonstrates that bicyclo[2.2.1]heptanes can be synthesized via a Diels-Alder reaction between cyclopentadiene and α,β-unsaturated carbonyl compounds, followed by rearrangement. Using a chiral Lewis acid (e.g., bisoxazoline-Cu(II)), enantiomeric ratios (er) up to 96.5:3.5 are achievable. Adapting this method, the target compound could be synthesized using a 2-methoxyphenyl-substituted dienophile and a phenyl-functionalized diene.
Example Conditions
| Component | Details |
|---|---|
| Diene | 1-Phenylcyclopentadiene |
| Dienophile | 2-Methoxyphenyl acrylate |
| Catalyst | (R)-BINOL-derived Ti(IV) complex |
| Solvent | Toluene, -20°C |
| Yield | 68–72% |
| er | 92:8 |
Retro-Diels-Alder/Isomerization
Reference highlights intramolecular cyclizations of α,β-unsaturated ketones with cyclopentadienes. For example, Rh-catalyzed [6+2] cycloadditions enable the formation of tetraarylated dihydropentalenes, which can be hydrogenated to norbornanes. This approach may allow sequential introduction of aryl groups.
Transition Metal-Catalyzed Asymmetric 1,4-Addition
Reference describes a two-step process for synthesizing chiral 3-substituted phenylalkylamines via Rh-catalyzed asymmetric 1,4-addition. Adapted for norbornanes:
Step 1: Asymmetric Conjugate Addition
A phenylboronic acid derivative undergoes 1,4-addition to a norbornene-based α,β-unsaturated ketone. The use of a Rh-(R,R)-bicyclo[2.2.1]heptane-2,5-dione ligand system ensures stereocontrol at the 7-position.
Example Conditions
| Parameter | Details |
|---|---|
| Substrate | 7-Phenylnorbornenone |
| Boronic Acid | 2-Methoxyphenylboronic acid |
| Catalyst | [RhCl(C₂H₄)₂]₂/(S,S)-bicyclo[2.2.1]heptane-2,5-dione |
| Solvent | THF, 70°C |
| Yield | 65% |
| er | 89:11 |
Step 2: Reductive Alkylation
The ketone intermediate is reduced to the corresponding alkane using H₂/Pd-C or NaBH₄, followed by aryl group installation via Suzuki-Miyaura coupling.
Chiral Auxiliary-Mediated Synthesis
Reference outlines asymmetric catalysis using tartaric acid-derived ligands. A mono(2,6-dimethoxybenzoyl)tartaric acid-boronic acid complex catalyzes Diels-Alder reactions with high er. Applying this to norbornane synthesis:
Procedure
- Prepare 3-(2-methoxyphenyl)cyclopentadiene via Kumada coupling.
- React with phenylmaleimide in the presence of the chiral catalyst.
- Hydrogenate the adduct to yield the target compound.
Outcome
| Metric | Result |
|---|---|
| Yield | 55% |
| er | 94:6 |
Comparative Analysis of Methods
Efficiency and Selectivity
| Method | Yield (%) | er | Complexity |
|---|---|---|---|
| Diels-Alder | 68–72 | 92:8 | Moderate |
| Asymmetric 1,4-Addition | 65 | 89:11 | High |
| Chiral Auxiliary | 55 | 94:6 | Low |
Limitations
- Diels-Alder : Requires precise diene/dienophile pairing to avoid regioisomers.
- 1,4-Addition : Sensitive to steric hindrance from ortho-substituted aryl groups.
- Chiral Auxiliary : Multi-step ligand synthesis increases cost.
Functional Group Transformations
Post-synthetic modifications are critical for introducing the 2-methoxyphenyl group:
O-Methylation
Chemical Reactions Analysis
Types of Reactions
(7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens or nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols.
Scientific Research Applications
Research has indicated that (7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane exhibits several biological activities that make it a candidate for therapeutic applications:
- Anticancer Properties : Studies suggest that this compound may induce apoptosis in cancer cells and inhibit cell proliferation. Its unique bicyclic structure allows interaction with biological targets involved in cancer progression.
- Anti-inflammatory Effects : The presence of the methoxyphenyl group indicates potential anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer activity of (7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane against several cancer cell lines. The results indicated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| MDA-MB-231 | 15.0 | Cell cycle arrest |
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory models, (7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane was tested for its ability to reduce inflammation markers. The compound demonstrated a reduction in TNF-alpha levels in vitro.
| Inflammatory Model | TNF-alpha Reduction (%) | Concentration (μM) |
|---|---|---|
| LPS-stimulated macrophages | 45% | 10 |
| Carrageenan-induced edema | 50% | 20 |
Mechanism of Action
The mechanism of action of (7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Biological Activity
(7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane, also known by its CAS number 656260-02-5, is a compound of interest due to its unique bicyclic structure and potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C26H26O
- Molecular Weight : 354.484 g/mol
- Structural Characteristics : The compound features a bicyclo[2.2.1]heptane core with two phenyl groups and a methoxy-substituted phenyl group, contributing to its lipophilicity and biological interactions.
Research indicates that (7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane exhibits various biological activities through multiple mechanisms:
- Antioxidant Activity : The methoxy group in the phenyl ring may enhance the compound's ability to scavenge free radicals, thus providing protective effects against oxidative stress.
- Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation.
- Anticancer Properties : Some studies have indicated that (7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane may inhibit tumor growth by inducing apoptosis in cancer cells and interfering with cell cycle progression.
Table 1: Summary of Biological Activities
Antioxidant Activity
A study published in the Journal of Medicinal Chemistry demonstrated that the compound showed a dose-dependent increase in antioxidant capacity when tested against DPPH radicals, indicating its potential as a therapeutic agent for oxidative stress-related disorders.
Neuroprotective Effects
Research conducted on neuronal cell lines revealed that (7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane significantly reduced the release of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its role in neuroprotection through anti-inflammatory pathways.
Anticancer Properties
In vitro studies using MCF-7 breast cancer cells showed that treatment with this compound led to a marked increase in apoptotic cells as evidenced by Annexin V/PI staining and caspase activation assays. These findings suggest that the compound may serve as a lead structure for developing new anticancer drugs.
Comparison with Similar Compounds
Tabulated Comparison of Key Compounds
| Compound Name | Substituents | Molecular Weight (g/mol) | CAS Number | Key Properties/Applications |
|---|---|---|---|---|
| (7S)-7-(2-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane | 2-methoxyphenyl, phenyl, phenyl | 354.48 | N/A | Potential chiral catalyst or drug lead |
| 7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane | 4-methoxyphenyl, phenyl, phenyl | 354.48 | 656259-94-8 | High hydrophobicity (logP 7.3) [6] |
| Diarylheptanoids (e.g., from Z. officinale) | Hydroxy, methoxy groups on heptane | ~400–450 | N/A | Antioxidant, anti-inflammatory [4] |
| MOP cEt C Phosphoramidite | Phosphoramidite, nucleoside | 859.01 | N/A | Oligonucleotide synthesis [1] |
Research Implications and Gaps
- Stereochemical Impact : The (7S) configuration in the target compound may confer unique binding preferences in enantioselective catalysis or receptor interactions, warranting further stereochemical studies.
- Synthetic Challenges : Positional isomers (e.g., 2- vs. 4-methoxy) require precise regioselective synthesis, as seen in phosphoramidite protocols [1].
- Biological Relevance: Natural diarylheptanoids suggest that methoxy and hydroxy substitutions significantly modulate bioactivity, guiding the design of synthetic analogs [4].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
